molecular formula C12H10N2O5 B12910858 N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide CAS No. 122060-90-6

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide

Cat. No.: B12910858
CAS No.: 122060-90-6
M. Wt: 262.22 g/mol
InChI Key: BIJUAPRCCVRJLD-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide typically involves the reaction of 4-methoxyaniline with 5-nitrofuran-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The nitro group is believed to undergo reduction within the bacterial cell, generating reactive intermediates that cause damage to DNA and other cellular components. This results in the inhibition of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • N,N-bis(4-methoxyphenyl)naphthalen-2-amine

Uniqueness

N-(4-Methoxyphenyl)-5-nitrofuran-3-carboxamide stands out due to its unique combination of nitro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and has been shown to be effective against a wider range of bacterial strains .

Properties

CAS No.

122060-90-6

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5-nitrofuran-3-carboxamide

InChI

InChI=1S/C12H10N2O5/c1-18-10-4-2-9(3-5-10)13-12(15)8-6-11(14(16)17)19-7-8/h2-7H,1H3,(H,13,15)

InChI Key

BIJUAPRCCVRJLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=COC(=C2)[N+](=O)[O-]

Origin of Product

United States

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